molecular formula C6H12FN B1344753 4-(Fluoromethyl)piperidine CAS No. 259143-04-9

4-(Fluoromethyl)piperidine

Cat. No. B1344753
CAS RN: 259143-04-9
M. Wt: 117.16 g/mol
InChI Key: NMAWKWXNYXZOPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of “4-(Fluoromethyl)piperidine” is C6H12FN . The hydrochloride form of this compound has a molecular formula of C6H13ClFN .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in modern organic chemistry .


Physical And Chemical Properties Analysis

The hydrochloride form of “4-(Fluoromethyl)piperidine” has a molecular weight of 153.63 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including 4-(Fluoromethyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Activity

Piperidines and their derivatives have shown significant biological and pharmacological activity . This includes 4-(Fluoromethyl)piperidine, which can be used in the synthesis of biologically active piperidines .

Anticancer Applications

Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines . This suggests potential applications of 4-(Fluoromethyl)piperidine in cancer treatment.

Estrogen Receptor (ER) Negative Cells Treatment

The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM). The effect of DTPEP has been observed in both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) . This indicates potential applications of 4-(Fluoromethyl)piperidine in the treatment of ER negative cells.

Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(Fluoromethyl)piperidine, is an important task of modern organic chemistry .

Multicomponent Reactions

Piperidines, including 4-(Fluoromethyl)piperidine, can be involved in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Safety and Hazards

The hydrochloride form of “4-(Fluoromethyl)piperidine” is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives have shown promising therapeutic potential against various diseases, indicating their importance in future drug discovery .

Mechanism of Action

Target of Action

Piperidine derivatives, which include 4-(fluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with various targets leading to changes in cellular functions . The exact interaction of 4-(Fluoromethyl)piperidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacokinetics

The introduction of fluorine atoms into molecules, including piperidine derivatives, has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability .

Result of Action

Piperidine and its derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

It’s known that solvent polarity plays a major role in the conformational behavior of fluorinated piperidines . This could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

4-(fluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWKWXNYXZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630638
Record name 4-(Fluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluoromethyl)piperidine

CAS RN

259143-04-9
Record name 4-(Fluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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